molecular formula C20H17ClN2O4 B6517939 7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902886-41-3

7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No. B6517939
CAS RN: 902886-41-3
M. Wt: 384.8 g/mol
InChI Key: CRHFYILZAKVPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CEMPCP) is a small molecule that has recently been studied for its potential use in a variety of biomedical and research applications. This molecule is a member of the chromeno[2,3-d]pyrimidin-4-one family, and has a number of unique properties that make it an attractive candidate for further research.

Scientific Research Applications

7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has been studied for its potential applications in a variety of scientific research fields. In particular, it has been studied for its potential use in drug delivery, gene delivery, and other biomedical applications. In drug delivery, 7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has been studied for its ability to increase the solubility and stability of drug molecules, as well as its potential ability to increase the delivery efficiency of drugs. In gene delivery, 7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has been studied for its potential ability to increase the efficiency of gene transfer and expression. Additionally, 7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has been studied for its potential use in tissue engineering and regenerative medicine, as well as its potential ability to enhance the efficiency of stem cell differentiation.

Mechanism of Action

The mechanism of action of 7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is not yet fully understood. However, it is believed that the molecule acts by binding to specific receptors in cells, which triggers a cascade of events that leads to the desired biological effect. Additionally, 7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one may interact with other molecules in the cell, such as enzymes, to increase or decrease their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one are still being studied, but it is believed that the molecule has the potential to modulate a variety of cellular processes, including cell proliferation, cell differentiation, and gene expression. Additionally, 7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has been studied for its potential ability to modulate inflammation and immune responses.

Advantages and Limitations for Lab Experiments

The advantages of using 7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one in laboratory experiments include its low cost, ease of synthesis, and its ability to modulate various cellular processes. Additionally, 7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has been studied for its potential use in drug delivery, gene delivery, and other biomedical applications. The limitations of using 7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one in laboratory experiments include its potential toxicity, as well as its potential to interact with other molecules in the cell.

Future Directions

There are a number of potential future directions for the study of 7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one. These include further research into its mechanism of action, its potential toxicity, and its potential applications in drug delivery, gene delivery, and other biomedical applications. Additionally, further research into the biochemical and physiological effects of 7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one may reveal new therapeutic possibilities. Finally, further research into the synthesis methods of 7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one may lead to the development of more efficient and cost-effective methods of synthesis.

Synthesis Methods

7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one can be synthesized using a variety of methods, including the Biginelli reaction, the Ugi reaction, and the Knoevenagel condensation. The Biginelli reaction is a three-component reaction that involves the condensation of an aldehyde, an isocyanide, and an α-keto ester in the presence of an acid catalyst. The Ugi reaction is a four-component reaction that involves the condensation of an aldehyde, an isocyanide, an amine, and an acid catalyst. The Knoevenagel condensation is a two-component reaction that involves the condensation of an aldehyde and a carboxylic acid in the presence of a base catalyst.

properties

IUPAC Name

7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c1-3-26-16-6-4-11(10-17(16)25-2)18-22-19(24)14-9-12-8-13(21)5-7-15(12)27-20(14)23-18/h4-8,10H,3,9H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHFYILZAKVPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Cl)C(=O)N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.